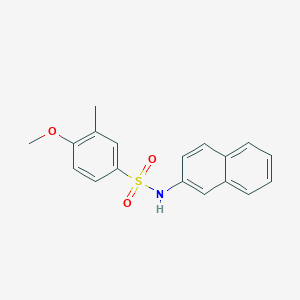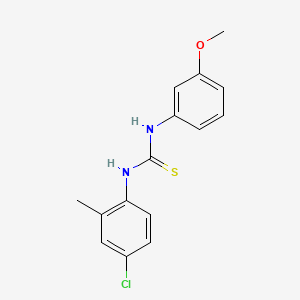![molecular formula C13H16F3NO B5800955 2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide
Vue d'ensemble
Description
2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide, commonly known as AKB-48, is a synthetic cannabinoid that belongs to the family of indazole carboxamides. It was first synthesized by a Japanese pharmaceutical company in 2012 as a potential therapeutic agent for treating various medical conditions. AKB-48 is a potent agonist of the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively.
Applications De Recherche Scientifique
1. Pharmacophore Hypothesis and Immunomodulatory Potential
A study by Bertolini et al. (1997) discusses leflunomide, a drug showing promise in treating rheumatoid arthritis. Its active metabolite, A771726, which contains a structure similar to 2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide, was analyzed for its immunosuppressive activity. This led to the discovery of a beta-keto amide structure being crucial for immunosuppression, guiding the design of more potent immunosuppressive agents (Bertolini et al., 1997).
2. Design and Synthesis of Novel Compounds for Bioactivity
Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which included structural elements similar to 2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide. These compounds displayed potent inhibitory activity against the urease enzyme, suggesting their potential as therapeutic agents (Nazir et al., 2018).
3. Anticonvulsant Activity of Butanamide Derivatives
Kamiński et al. (2016) explored a series of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, examining their potential as anticonvulsant agents. These compounds, related to 2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide, showed promising results in preclinical seizure models, highlighting their potential in epilepsy treatment (Kamiński et al., 2016).
4. Synthesis and Characterization of Antifungal Agents
Lee et al. (1999) investigated various N-aryl-butanamides for their fungicidal activities. The study highlighted that butanamides with certain structural features, akin to 2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide, could offer significant antifungal properties against a range of fungi (Lee et al., 1999).
5. Pharmaceutical Applications in Pain Management
A study by Chu et al. (2009) discovered that replacing a phenyl ring in cannabinoid receptor ligands with a pyridine ring led to novel CB2 ligands. One such compound, structurally related to 2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide, showed potent and selective agonistic activity on the CB2 receptor, demonstrating efficacy in a rat model of neuropathic pain (Chu et al., 2009).
Propriétés
IUPAC Name |
2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-3-9(4-2)12(18)17-11-8-6-5-7-10(11)13(14,15)16/h5-9H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASJTQXPGBRIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)
![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
